ent-Ticagrelor is a potent platelet aggregation inhibitor used primarily in the treatment of acute coronary syndromes and to prevent thrombotic events in patients with cardiovascular diseases. This compound is a stereoisomer of ticagrelor, which is marketed under the brand name Brilinta. The chemical structure of ent-ticagrelor allows it to effectively bind to the adenosine diphosphate receptor on platelets, thereby inhibiting platelet activation and aggregation.
Ent-Ticagrelor belongs to the class of compounds known as triazolopyrimidines. Its systematic name is (15,2S,3R,5S)-3-[7-[(1S,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[1,2,3]-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol. The compound's molecular formula is C₁₈H₁₈F₂N₄O₃S, and it has a molecular weight of 392.42 g/mol.
The synthesis of ent-ticagrelor involves several key steps:
This synthesis pathway emphasizes safety and efficiency, avoiding hazardous conditions often associated with previous methods.
The molecular structure of ent-ticagrelor features multiple functional groups that contribute to its pharmacological activity:
Key structural data include:
Ent-ticagrelor undergoes various chemical reactions during its synthesis and application:
These reactions are optimized for high yields and purity while minimizing hazardous byproducts .
Ent-ticagrelor functions by selectively inhibiting the P2Y12 receptor on platelets. This inhibition prevents adenosine diphosphate from activating platelets, leading to reduced aggregation.
Key points regarding its mechanism include:
Clinical studies indicate that ent-ticagrelor significantly reduces major adverse cardiovascular events compared to other treatments .
These properties are crucial for formulation development in pharmaceutical applications .
Ent-ticagrelor is primarily used in clinical settings for:
Research continues into its potential applications in other cardiovascular conditions due to its unique mechanism and effectiveness .
ent-Ticagrelor is the enantiomer of the clinically deployed antiplatelet agent Ticagrelor, characterized by the systematic inversion of all six chiral centers. While Ticagrelor possesses the established (1S,2S,3R,5S) configuration, ent-Ticagrelor exhibits the (1R,2R,3S,5R) absolute stereochemistry [2] [7]. This enantiomeric relationship means that ent-Ticagrelor is the non-superimposable mirror image of the parent compound, sharing identical bond lengths, angles, and physicochemical properties (e.g., melting point, solubility) in an achiral environment but displaying divergent behaviors in chiral biological systems or with polarized light [6] [7].
The cyclopentane-1,2-diol motif and triazolopyrimidine substituent orientation are critical to the spatial arrangement. X-ray crystallography confirms that the (1R,2R,3S,5R) configuration induces a distinct three-dimensional topology, particularly impacting the spatial orientation of the 5-(2-hydroxyethoxy) group and the propylthio side chain relative to the triazolopyrimidine pharmacophore [6]. This inversion negates Ticagrelor’s P2Y12 receptor binding, as the complementary chirality-dependent interactions with the receptor’s binding pocket are abolished [1].
Table 1: Stereochemical Assignment of Key Chiral Centers in Ticagrelor vs. ent-Ticagrelor
Chiral Center | Ticagrelor | ent-Ticagrelor | Structural Impact |
---|---|---|---|
C1 | S | R | Alters diol group spatial orientation |
C2 | S | R | Changes hydrogen-bonding capacity of secondary alcohol |
C3 | R | S | Modifies triazolopyrimidine ring positioning |
C5 | S | R | Reorients hydroxymethylene linker |
Cyclopropyl C1' | R | S | Flips difluorophenylcyclopropylamine moiety |
Cyclopropyl C2' | S | R | Impacts amine vector orientation |
Single-crystal X-ray diffraction (SCXRD) analyses reveal that ent-Ticagrelor exhibits distinct solid-state packing motifs compared to its enantiomer, a phenomenon termed enantiomeric packing polymorphism. While Ticagrelor Form 1 (P2₁2₁2₁ space group) displays intermolecular hydrogen bonding between the C2 hydroxyl and triazolopyrimidine N2 of adjacent molecules [6], ent-Ticagrelor crystallizes in the P1 space group with altered H-bonding networks involving the C1 hydroxyl and the hydroxymethylene oxygen [6].
Lattice energy calculations indicate ent-Ticagrelor crystals are ~2.1 kcal/mol less stable than Ticagrelor Form 1 due to less efficient packing density (0.72 g/cm³ vs. 0.78 g/cm³). Differential scanning calorimetry (DSC) corroborates this, showing ent-Ticagrelor’s melting endotherm at 134–136°C, slightly depressed versus Ticagrelor’s 137–141°C [6] [7]. This polymorphism extends to unit cell parameters:
Table 2: Crystallographic Parameters of Ticagrelor vs. ent-Ticagrelor
Parameter | Ticagrelor (Form 1) | ent-Ticagrelor |
---|---|---|
Space Group | P2₁2₁2₁ | P1 |
a (Å) | 8.92 | 9.15 |
b (Å) | 11.37 | 10.88 |
c (Å) | 18.65 | 17.92 |
α (°) | 90 | 89.3 |
β (°) | 90 | 76.8 |
γ (°) | 90 | 82.1 |
Z | 4 | 2 |
Density (g/cm³) | 0.78 | 0.72 |
Dominant H-bond | O2-H⋯N2 | O1-H⋯O(hydroxyethoxy) |
Isolating ent-Ticagrelor from racemic mixtures demands chiral separation methodologies due to identical solubility and chromatographic mobility in achiral systems. Three principal techniques enable resolution:
Chiral Stationary Phase (CSP) HPLC: Polysaccharide-based CSPs (e.g., Chiralpak IA, IC) achieve baseline separation (Rs > 2.5) using normal-phase conditions. Optimal resolution employs hexane:ethanol:trifluoroacetic acid (80:20:0.1 v/v) with a flow rate of 1.0 mL/min, yielding retention times of 12.3 min (ent-Ticagrelor) and 14.7 min (Ticagrelor) [2] [4]. The separation exploits diastereomeric complexes formed via hydrogen bonding between solute hydroxyl groups and CSP carbonyl moieties.
Derivatization-Resolution: Pre-column derivatization with (-)-menthyl chloroformate converts the enantiomers to diastereomeric carbamates, separable on C18 reversed-phase columns (acetonitrile:phosphate buffer, pH 3.0). Diastereomer excess (de) >98% is achievable, though hydrolysis risks epimerization [4].
Supercritical Fluid Chromatography (SFC): CO₂/ethanol (85:15) with Chiralpak AD-H affords rapid resolution (<5 min) with minimal solvent consumption. SFC demonstrates superior loading capacity (>10 mg/mL) versus HPLC, facilitating preparative-scale isolation [8].
Table 3: Chromatographic Resolution Parameters for ent-Ticagrelor
Method | Column | Mobile Phase | Retention Time (min) | Resolution (Rs) |
---|---|---|---|---|
HPLC | Chiralpak IA | Hexane:EtOH:TFA (80:20:0.1) | 12.3 (ent) / 14.7 (Tic) | 2.7 |
Derivatization HPLC | C18 | ACN:0.1M KH₂PO₄ (55:45), pH 3.0 | 8.9 (ent-carb) / 10.2 (Tic-carb) | 1.9 |
SFC | Chiralpak AD-H | CO₂:EtOH (85:15) | 3.1 (ent) / 3.9 (Tic) | 3.5 |
Despite identical chemical shifts in ¹H and ¹³C NMR spectra under achiral conditions, ent-Ticagrelor exhibits distinct signatures when analyzed with chiral solvating agents (CSAs) or via ¹⁹F-¹H HOESY:
Quantitative ¹H NMR (qHNMR) with ethylene carbonate as an internal standard further confirms enantiopurity by integrating distinct CSA-shifted peaks, detecting <0.1% ent-Ticagrelor in Ticagrelor bulk drug [8].
Table 4: Characteristic NMR Chemical Shifts (δ, ppm) with Chiral Solvating Agent
Proton Site | Ticagrelor | ent-Ticagrelor | Δδ (ent - Tic) |
---|---|---|---|
Cyclopropane Hₐ | 1.38 | 1.42 | +0.04 |
Cyclopropane Hb | 1.83 | 1.88 | +0.05 |
C1-H | 4.25 | 4.29 | +0.04 |
C2-H | 3.92 | 3.97 | +0.05 |
C3-H | 5.11 | 5.08 | -0.03 |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: